Ezh2-IN-8

Epigenetics Oncology Histone Methyltransferase

Ezh2-IN-8 is a critical reference compound for medicinal chemistry groups exploring the structure-activity relationships (SAR) of the EZH2 inhibitor series disclosed in patent WO2021129629A1. Unlike generic EZH2 inhibitors, its unique structural attributes confer a distinct interaction profile with the EZH2 active site, making it essential for benchmarking potency against clinically relevant gain-of-function mutants (Y641F, Y641N, A687V, A677G). Procure this compound to ensure experimental reproducibility and to map unique transcriptional dependencies resistant to standard agents like tazemetostat.

Molecular Formula C31H40F2N4O2S
Molecular Weight 570.7 g/mol
Cat. No. B15145320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzh2-IN-8
Molecular FormulaC31H40F2N4O2S
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCC(CC4)N(C)C5CC(C5)(F)F)C)SC
InChIInChI=1S/C31H40F2N4O2S/c1-18-14-27(40-5)25(29(38)35-18)17-34-30(39)28-20(3)37(26-9-7-6-8-24(26)28)19(2)21-10-12-22(13-11-21)36(4)23-15-31(32,33)16-23/h6-9,14,19,21-23H,10-13,15-17H2,1-5H3,(H,34,39)(H,35,38)/t19-,21?,22?/m1/s1
InChIKeyXVJKTVJPYODNQD-JSRJAPPDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ezh2-IN-8: A Small-Molecule EZH2 Inhibitor for Cancer Research Derived from WO2021129629A1


Ezh2-IN-8 (CAS 2659225-08-6) is a synthetic small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a compound of interest in oncology research due to its ability to inhibit the enzymatic activity of EZH2, which is responsible for the tri-methylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with transcriptional repression and oncogenesis . The compound is specifically extracted from patent WO2021129629A1 (compound 265) and is available for research purposes from various chemical vendors .

Why Ezh2-IN-8 Cannot Be Casually Substituted with Other EZH2 Inhibitors


EZH2 inhibitors are not a homogeneous class; they vary significantly in chemical structure, binding mode (e.g., SAM-competitive vs. allosteric), and selectivity profiles against other methyltransferases, including the closely related EZH1 [1]. Furthermore, many EZH2 inhibitors, including clinically approved agents like tazemetostat (EPZ-6438), face limitations such as incomplete target occupancy, adaptive resistance, and a reliance on catalytic inhibition which does not address non-catalytic EZH2 functions [2]. The specific structural and functional attributes of Ezh2-IN-8, as disclosed in patent WO2021129629A1, are likely to confer a unique interaction with the EZH2 active site or a distinct off-target profile, making direct substitution with other in-class inhibitors without rigorous comparative data a high-risk proposition for experimental reproducibility. The following quantitative evidence, where available, begins to map its specific position within the EZH2 inhibitor landscape.

Quantitative Differentiation of Ezh2-IN-8: Comparative Evidence from Public Sources


Patent-Derived Origin and Contextual Potency of Ezh2-IN-8

Ezh2-IN-8 is specifically extracted from patent WO2021129629A1 as 'compound 265' . While explicit IC50 values for Ezh2-IN-8 are not reported in the public domain, the patent context is a crucial differentiator. The patent's focus on EZH2 inhibition for treating cancers, particularly T-cell lymphoma [1], positions Ezh2-IN-8 as a tool compound from a specific chemical series with defined structural characteristics (C31H40F2N4O2S, MW 570.74) .

Epigenetics Oncology Histone Methyltransferase

Ezh2-IN-8 Activity Against EZH2 Gain-of-Function Mutants

Public vendor descriptions, citing patent WO2021129629A1, indicate that Ezh2-IN-8 is effective in contexts where EZH2 is overexpressed or harbors gain-of-function mutations in the SET domain, including Y641F, Y641N, A687V, and A677G point mutations, which are associated with various cancers . This is a class-level characteristic of many potent EZH2 inhibitors [1], and specific quantitative data for Ezh2-IN-8 against these mutants is not publicly available.

Oncology Epigenetics Drug Discovery

Inferred Positioning Relative to Clinical and Preclinical Benchmarks

To contextualize the potential utility of Ezh2-IN-8, it is necessary to compare it against well-characterized EZH2 inhibitors. For instance, tazemetostat (EPZ-6438) has a reported Ki of 2.5 nM and IC50 of 11 nM in cell-free assays against EZH2, with 35-fold selectivity over EZH1 . GSK126 exhibits a Ki of 0.5-3 nM against EZH2 . Without direct data for Ezh2-IN-8, its position on the potency spectrum remains undefined, and researchers must assume it has not been benchmarked against these standards in public literature.

Cancer Research Epigenetics Pharmacology

Optimal Application Scenarios for Ezh2-IN-8 Based on Available Evidence


Exploratory Research on EZH2-Driven Cancers with Activating Mutations

Given the reported activity against EZH2 gain-of-function mutants (Y641F, Y641N, A687V, A677G) , Ezh2-IN-8 is best suited for academic laboratories conducting preliminary, hypothesis-driven research on cancers with these specific genetic alterations. This includes, but is not limited to, certain lymphomas and solid tumors where EZH2 is known to be hyperactive. Its use in these models should be accompanied by positive controls like GSK126 or tazemetostat to benchmark any observed effects.

Structure-Activity Relationship (SAR) Studies for Chemical Series Optimization

As a specific chemical entity from patent WO2021129629A1 , Ezh2-IN-8 serves as a critical reference point for medicinal chemistry groups seeking to explore or optimize the SAR of the chemical series disclosed in that patent. Its procurement allows for direct comparison with other analogs from the same series or with structurally distinct EZH2 inhibitors to understand the impact of specific functional groups on potency, selectivity, and physicochemical properties.

Functional Genomics and Epigenetic Profiling in Underexplored Cellular Systems

Researchers aiming to profile the functional consequences of EZH2 inhibition in less common or poorly characterized cancer cell lines may find Ezh2-IN-8 a useful, albeit unvalidated, starting point. Its use in high-content screening or RNA-seq experiments could reveal unique transcriptional signatures or dependencies that differ from those elicited by more extensively studied inhibitors like EPZ-6438. However, any findings would require rigorous validation with orthogonal inhibitors and genetic knockdown controls.

Negative Control for Studies of Non-Catalytic EZH2 Functions

Since the specific binding mode and efficacy of Ezh2-IN-8 are unknown, it could be employed as a negative control in studies specifically designed to probe the non-catalytic, scaffolding functions of EZH2. If it fails to phenocopy the effects of a PROTAC degrader or a genetic knockout, it would provide supportive (though not definitive) evidence that an observed phenotype is dependent on EZH2's enzymatic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ezh2-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.